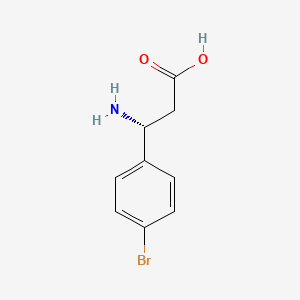

(r)-3-(p-Bromophenyl)-beta-alanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-3-(4-bromophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOUYDUXPMAYMJ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352360 |

Source

|

| Record name | (r)-3-(p-bromophenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479074-63-0 |

Source

|

| Record name | (r)-3-(p-bromophenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 479074-63-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(r)-3-(p-Bromophenyl)-beta-alanine chemical properties

An In-depth Technical Guide on the Core Chemical Properties of (R)-3-(p-Bromophenyl)-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a chiral non-proteinogenic amino acid of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular enantiomer, this guide also includes data from closely related compounds to provide a broader context for its potential characteristics and behavior.

Chemical and Physical Properties

This compound is a derivative of beta-alanine, featuring a p-bromophenyl substituent at the beta-position. This substitution significantly influences its physical and chemical properties compared to the parent amino acid.

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | (3R)-3-amino-3-(4-bromophenyl)propanoic acid | N/A |

| CAS Number | 479074-63-0 | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [2][3] |

| Molecular Weight | 244.09 g/mol | [2][3] |

| Appearance | White to off-white solid (predicted) | [2] |

Table 2: Physicochemical Data (Experimental and Predicted)

| Property | Value | Notes |

| Melting Point | 227 °C (decomposes) | Data for the racemic mixture DL-beta-(3-Bromophenyl)alanine[4] |

| Boiling Point | 367.3 ± 32.0 °C | Predicted |

| Solubility | Soluble in methanol. Predicted to have low solubility in water and higher solubility in polar organic solvents. | General solubility of beta-alanine is 54.5 g/100 mL in water. The bromophenyl group is expected to decrease water solubility.[5] |

| pKa | 3.60 ± 0.10 (carboxyl), 10.24 (amino) | Predicted for the parent beta-alanine; the bromophenyl group may slightly alter these values.[5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-disubstituted benzene ring (two doublets in the range of 7.0-7.6 ppm). The protons on the aliphatic chain will appear as multiplets. The methine proton (CH-N) will be coupled to the adjacent methylene protons (CH₂-C=O), which will, in turn, be coupled to the methine proton. The amine and carboxylic acid protons may be visible depending on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the aromatic ring, with the carbon attached to the bromine atom showing a characteristic chemical shift. The three carbons of the beta-alanine backbone, including the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm), will also be present.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: around 3000-3300 cm⁻¹ (from the amine group).

-

C-H stretching: aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹).

-

C=O stretching: a strong absorption around 1700-1725 cm⁻¹ (from the carboxylic acid).

-

C=C stretching: within the aromatic ring (around 1450-1600 cm⁻¹).

-

C-Br stretching: in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the aliphatic side chain.

Experimental Protocols

Proposed Enantioselective Synthesis

A plausible method for the enantioselective synthesis of this compound is via a metallaphotoredox-catalyzed cross-coupling reaction. The following is a representative protocol based on literature precedents for similar transformations.

Reaction: Asymmetric addition of a nucleophile to a suitable precursor in the presence of a chiral catalyst. A possible route involves the asymmetric reduction of a corresponding enamine or the use of a chiral auxiliary. A more modern approach is the use of metallaphotoredox catalysis.

Experimental Workflow:

References

- 1. 479074-63-0 this compound AKSci W6460 [aksci.com]

- 2. (R)-3-(3-BROMOPHENYL)-BETA-ALANINE | 788153-27-5 [amp.chemicalbook.com]

- 3. p-Bromophenyl-alanine | C9H10BrNO2 | CID 40788312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DL-beta-(3-Bromophenyl)alanine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. β-Alanine - Wikipedia [en.wikipedia.org]

Elucidation of the Molecular Architecture of (R)-3-(p-Bromophenyl)-beta-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of (R)-3-(p-bromophenyl)-beta-alanine, a chiral non-proteinogenic amino acid of interest in pharmaceutical research and development. The document details the key spectroscopic and analytical techniques employed to confirm its molecular structure, presenting both predicted and reported data in a clear, comparative format. Detailed experimental protocols are provided to aid in the replication and verification of these findings.

Molecular Structure and Properties

This compound possesses a stereocenter at the C3 carbon, bearing an amino group, and a p-bromophenyl substituent attached to the same carbon. The beta-alanine backbone consists of a three-carbon chain with a carboxylic acid functionality.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| InChI Key | RBOUYDUXPMAYMJ-UHFFFAOYSA-N |

| SMILES | N--INVALID-LINK--c1ccc(Br)cc1 |

| Appearance | White to off-white solid |

Spectroscopic Data for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | Doublet | 2H | Aromatic (ortho to Br) |

| ~7.25 | Doublet | 2H | Aromatic (meta to Br) |

| ~4.40 | Triplet | 1H | CH-NH₂ |

| ~2.80 | Doublet of doublets | 2H | CH₂-COOH |

| Variable | Broad singlet | 2H | NH₂ |

| Variable | Broad singlet | 1H | COOH |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~140 | Aromatic C-Br |

| ~132 | Aromatic CH (ortho to Br) |

| ~129 | Aromatic CH (meta to Br) |

| ~122 | Aromatic C-C(H)N |

| ~52 | CH-NH₂ |

| ~40 | CH₂-COOH |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3000 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | N-H bend (amine) |

| ~1590, ~1490 | Medium | Aromatic C=C stretch |

| ~1070 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation pattern can be used to deduce the structure of the molecule.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 243/245 | Moderate | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |

| 184/186 | High | [M - COOH - H]⁺ (Loss of carboxyl group and a hydrogen) |

| 120 | Moderate | [C₆H₅Br]⁺ (Bromophenyl fragment) |

| 104 | High | [C₇H₆Br]⁺ (Tropylium ion derivative) |

Experimental Protocols

The following sections detail the methodologies for the key experiments used in the structure elucidation of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment to dissolve the amino acid).[1] Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~220 ppm, a larger number of scans due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra based on known correlations and coupling patterns.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method): [2]

-

Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

EI-MS Acquisition:

-

Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

-

ESI-MS Acquisition:

-

Introduce the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.

-

As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

-

The ions are then analyzed by the mass spectrometer.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be evident in the molecular ion and any bromine-containing fragments.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel or synthesized compound follows a logical progression of analytical techniques.

Caption: Experimental workflow for the structure elucidation of a small molecule.

Biological Context and Signaling Pathways

Substituted β-phenylalanine derivatives are known to exhibit a range of biological activities and are often explored as potential therapeutic agents.[3][4][5] They can act as mimics of natural α-amino acids, thereby interacting with various biological targets such as enzymes and receptors.

While specific signaling pathways for this compound are not yet fully elucidated in publicly available literature, its structural similarity to other biologically active molecules suggests potential interactions with pathways involved in neurotransmission or as a building block in the synthesis of more complex bioactive compounds. Further research is required to determine its precise mechanism of action and its effects on cellular signaling.

Caption: A generalized diagram of a potential signaling pathway interaction.

Disclaimer: The spectroscopic data presented in this guide are based on predictions and data from closely related compounds due to the limited availability of published experimental data for this compound. These values should be considered as a guide for experimental design and data interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. eng.uc.edu [eng.uc.edu]

- 3. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to (r)-3-(p-Bromophenyl)-beta-alanine (CAS Number: 479074-63-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-3-(p-Bromophenyl)-beta-alanine, with the CAS number 479074-63-0, is a chiral non-proteinogenic β-amino acid. Its structure, featuring a bromine atom on the phenyl ring at the para position, makes it a compound of significant interest in medicinal chemistry and pharmaceutical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential biological activities, and applications in drug discovery, with a focus on its role in the development of therapeutics for neurological disorders.

Synonyms: (3R)-3-Amino-3-(4-bromophenyl)propanoic acid, (R)-3-Amino-3-(4-bromophenyl)propionic acid

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 479074-63-0 | N/A |

| Molecular Formula | C₉H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 244.09 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [4] |

| Storage Temperature | Room Temperature, in a dry and sealed place | [3] |

Synthesis

A potential synthetic route could be a modification of the Rodionov reaction, which involves the condensation of an aromatic aldehyde (in this case, 4-bromobenzaldehyde) with malonic acid and ammonia or an ammonium salt, followed by decarboxylation. Enantioselectivity can be introduced through the use of a chiral catalyst or by resolution of the racemic mixture.

Another modern approach involves metallaphotoredox catalysis, which has been successfully used for the synthesis of a variety of arylated amino acid derivatives from serine via a β-bromoalanine intermediate[5]. This method offers mild reaction conditions and high enantioretention.

Illustrative Synthetic Workflow:

Caption: General workflow for the asymmetric synthesis of this compound.

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, its structural features suggest several potential areas of pharmacological relevance, primarily centered on the central nervous system.

Potential as a Neuromodulator

As a derivative of β-alanine, this compound is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). β-Alanine itself can act as an agonist at both GABA and glycine receptors[6][7]. The presence of the p-bromophenyl group can significantly influence the molecule's lipophilicity and its ability to cross the blood-brain barrier, potentially enhancing its interaction with central nervous system targets. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.

This compound is considered a key building block in the development of drugs for neurological disorders, suggesting its potential to modulate neurotransmitter activity[1][2]. It is explored for its potential in neuroprotective therapies for conditions like Alzheimer's and Parkinson's diseases[1][4].

Hypothesized Signaling Pathway Modulation:

Caption: Hypothesized modulation of GABA and Glycine receptors by the compound.

Role in Drug Design and Structure-Activity Relationships

The incorporation of halogen atoms, such as bromine, into drug candidates is a common strategy in medicinal chemistry to enhance biological activity. The bromine substituent in this compound can increase its metabolic stability and alter its binding affinity to target proteins. The "para" substitution pattern is also a key feature, as the position of substituents on the phenyl ring can dramatically affect pharmacological activity.

This compound serves as a versatile scaffold for the synthesis of more complex molecules. The amino and carboxylic acid functional groups provide handles for further chemical modifications, allowing for the creation of libraries of compounds for screening against various biological targets.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published. However, based on general laboratory practices for similar compounds, the following outlines can be considered as starting points for research and development.

General Procedure for Asymmetric Synthesis (Conceptual)

A detailed, validated protocol for the enantioselective synthesis of this compound would require significant process development. A conceptual outline based on a catalyzed conjugate addition reaction is presented below.

-

Preparation of the Michael Acceptor: 4-Bromocinnamic acid or its ester derivative would serve as the Michael acceptor.

-

Chiral Amine Addition: A chiral amine or an ammonia equivalent in the presence of a chiral catalyst (e.g., a chiral phosphoric acid or a metal complex with a chiral ligand) would be added to the Michael acceptor.

-

Reaction Conditions: The reaction would likely be carried out in an organic solvent at a controlled temperature to maximize enantioselectivity.

-

Work-up and Purification: After the reaction is complete, the product would be isolated through extraction and purified using techniques such as column chromatography or recrystallization to obtain the enantiomerically pure this compound.

-

Characterization: The final product would be characterized by NMR, mass spectrometry, and chiral HPLC to confirm its structure and enantiomeric purity.

In Vitro Receptor Binding Assay (Conceptual)

To investigate the interaction of this compound with GABA or glycine receptors, a competitive radioligand binding assay could be performed.

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., GABA-A receptors) would be prepared from cell lines or animal brain tissue.

-

Assay Buffer: A suitable buffer containing a known concentration of a radiolabeled ligand that binds to the receptor (e.g., [³H]GABA) would be prepared.

-

Competition: Increasing concentrations of this compound would be added to the assay mixture containing the membranes and the radioligand.

-

Incubation and Filtration: The mixture would be incubated to allow for binding equilibrium to be reached, followed by rapid filtration to separate bound from unbound radioligand.

-

Quantification: The amount of radioactivity on the filters would be measured using a scintillation counter.

-

Data Analysis: The data would be analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), which can be used to calculate its binding affinity (Ki).

Experimental Workflow for a Receptor Binding Assay:

Caption: General workflow for an in vitro receptor binding assay.

Applications in Drug Discovery and Development

The primary application of this compound is as a building block in the synthesis of novel pharmaceutical compounds[1][2]. Its chiral nature and the presence of the bromophenyl moiety make it a valuable starting material for creating molecules with specific three-dimensional structures and tailored biological activities.

-

Neurological Disorders: As mentioned, its potential to modulate neurotransmitter systems makes it a promising scaffold for drugs targeting conditions such as epilepsy, anxiety, depression, and neurodegenerative diseases[1][3].

-

Peptidomimetics: β-amino acids are used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved stability against enzymatic degradation.

-

Structure-Activity Relationship (SAR) Studies: This compound can be used in SAR studies to understand how the bromine atom and the stereochemistry at the β-carbon influence the biological activity of a series of related molecules.

Safety and Handling

Based on available Safety Data Sheets (SDS) for this and similar compounds, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation[3].

-

Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, eye protection, and a dust mask. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place[3].

For detailed safety information, always refer to the specific Safety Data Sheet provided by the supplier.

Conclusion

This compound is a specialized chemical with significant potential in pharmaceutical research and development. While detailed biological data and specific experimental protocols are not yet widely available in the public domain, its structural characteristics strongly suggest its utility as a scaffold for the design and synthesis of novel therapeutics, particularly for neurological disorders. Further research into its specific biological activities and mechanism of action is warranted to fully unlock its therapeutic potential. Researchers and drug development professionals will find this compound to be a valuable tool in the exploration of new chemical space and the development of next-generation medicines.

References

An In-depth Technical Guide to (R)-3-(p-Bromophenyl)-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the fundamental physicochemical properties of (R)-3-(p-Bromophenyl)-beta-alanine, a compound of interest in synthetic organic chemistry and drug discovery. This guide is intended to serve as a technical resource, offering detailed data and methodologies to support further research and development.

Core Physicochemical Data

The essential quantitative data for this compound are summarized in the table below. This information is critical for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | PubChem[1] |

| Molecular Weight | 244.08 g/mol | PubChem[1][2][3] |

| Monoisotopic Mass | 242.98949 Da | PubChem[1][2] |

| CAS Number | 39773-47-2 (for the racemate) | PubChem[1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and Methanol | N/A |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis: Asymmetric Michael Addition

A common route for the synthesis of chiral beta-amino acids is the asymmetric Michael addition of an amine to an α,β-unsaturated ester, followed by hydrolysis.

Materials:

-

p-Bromocinnamic acid

-

(R)-(+)-α-Methylbenzylamine

-

Methanol

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Esterification: p-Bromocinnamic acid is refluxed with methanol and a catalytic amount of sulfuric acid to yield methyl p-bromocinnamate.

-

Michael Addition: The resulting methyl p-bromocinnamate is reacted with (R)-(+)-α-methylbenzylamine in a suitable solvent at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion, the diastereomeric mixture is hydrolyzed using aqueous NaOH to cleave the ester and the chiral auxiliary.

-

Purification: The product is purified by recrystallization from an ethanol/water mixture.

Characterization: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is employed to determine the enantiomeric excess of the final product.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel OD-H)

Mobile Phase:

-

A mixture of hexane and isopropanol with a small percentage of trifluoroacetic acid.

Procedure:

-

A standard solution of the racemic mixture and a solution of the synthesized this compound are prepared in the mobile phase.

-

The samples are injected into the HPLC system.

-

The retention times of the two enantiomers are determined from the chromatogram of the racemic mixture.

-

The enantiomeric excess of the synthesized product is calculated from the peak areas of the two enantiomers.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the synthesis and a representative signaling pathway where such a compound might be investigated.

Caption: Synthetic workflow for this compound.

Caption: Hypothetical interaction with a GABAergic signaling pathway.

References

- 1. 3-Amino-3-(4-bromophenyl)propanoic acid | C9H10BrNO2 | CID 554034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603618 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (R)-3-(p-Bromophenyl)-β-alanine

This technical guide provides a comprehensive overview of synthetic routes for producing enantiomerically pure (R)-3-(p-Bromophenyl)-β-alanine, a valuable building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations.

Introduction

(R)-3-(p-Bromophenyl)-β-alanine is a non-proteinogenic β-amino acid derivative. The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients. The stereochemistry at the C3 position is crucial for the biological activity of its downstream products, necessitating enantioselective synthetic strategies. This guide details two primary approaches for the synthesis of the target compound: Asymmetric Hydrogenation of a dehydroamino acid precursor and Enzymatic Resolution of a racemic mixture.

Synthetic Routes

Route 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This route involves the synthesis of a prochiral enamine precursor, (Z)-3-(4-bromophenyl)-2-(acetamido)acrylic acid, followed by an asymmetric hydrogenation step using a chiral rhodium catalyst to establish the desired stereocenter.

Workflow for Asymmetric Hydrogenation:

Caption: Workflow for the synthesis of (R)-3-(p-Bromophenyl)-β-alanine via asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

-

Synthesis of (Z)-3-(4-bromophenyl)-2-(acetamido)acrylic acid:

-

To a mixture of p-bromobenzaldehyde (18.5 g, 100 mmol), N-acetylglycine (11.7 g, 100 mmol), and anhydrous sodium acetate (8.2 g, 100 mmol) in a 250 mL round-bottom flask, add acetic anhydride (30 mL).

-

Heat the mixture at 100°C for 2 hours with stirring.

-

Cool the reaction mixture to room temperature and slowly add water (100 mL).

-

Stir the mixture for 30 minutes, and collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the dehydroamino acid precursor.

-

-

Rhodium-Catalyzed Asymmetric Hydrogenation:

-

In a high-pressure reactor, dissolve (Z)-3-(4-bromophenyl)-2-(acetamido)acrylic acid (14.1 g, 50 mmol) in methanol (100 mL).

-

Add the rhodium catalyst, [Rh(COD)₂(R)-PhanePhos]BF₄ (0.1 mol%).

-

Pressurize the reactor with hydrogen gas to 50 psi.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Release the pressure and concentrate the solvent under reduced pressure to obtain the crude N-acetylated product.

-

-

Deprotection:

-

To the crude product from the previous step, add 6M hydrochloric acid (100 mL).

-

Reflux the mixture for 6 hours.

-

Cool the solution to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the precipitate by filtration, wash with water, and dry to yield (R)-3-(p-Bromophenyl)-β-alanine.

-

Quantitative Data: Asymmetric Hydrogenation

| Step | Reactant | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Precursor Synthesis | p-Bromobenzaldehyde | (Z)-3-(4-bromophenyl)-2-(acetamido)acrylic acid | 85 | N/A |

| Asymmetric Hydrogenation | Dehydroamino acid precursor | (R)-N-acetyl-3-(p-bromophenyl)-β-alanine | 98 | >99 |

| Deprotection | N-acetylated product | (R)-3-(p-Bromophenyl)-β-alanine | 92 | >99 |

| Overall | p-Bromobenzaldehyde | (R)-3-(p-Bromophenyl)-β-alanine | 76.2 | >99 |

Route 2: Enzymatic Resolution of Racemic N-Acetyl-3-(p-bromophenyl)-β-alanine

This method involves the non-stereoselective synthesis of racemic N-acetyl-3-(p-bromophenyl)-β-alanine, followed by enzymatic resolution using an aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group of the L-enantiomer, allowing for the separation of the desired D-enantiomer.

Workflow for Enzymatic Resolution:

Caption: Workflow for the synthesis of (R)-3-(p-Bromophenyl)-β-alanine via enzymatic resolution.

Experimental Protocol: Enzymatic Resolution

-

Synthesis of Racemic N-Acetyl-3-(p-bromophenyl)-β-alanine:

-

Synthesize racemic 3-(p-bromophenyl)-β-alanine by high-pressure ammonolysis of p-bromocinnamic acid.

-

Dissolve the racemic β-amino acid (24.4 g, 100 mmol) in a mixture of acetic acid (50 mL) and water (50 mL).

-

Add acetic anhydride (12 mL, 120 mmol) dropwise while keeping the temperature below 20°C.

-

Stir the mixture at room temperature for 4 hours.

-

Concentrate the solution under reduced pressure and recrystallize the residue from ethanol/water to obtain the racemic N-acetylated product.

-

-

Enzymatic Resolution:

-

Dissolve racemic N-acetyl-3-(p-bromophenyl)-β-alanine (14.2 g, 50 mmol) in 500 mL of deionized water.

-

Adjust the pH to 7.5 with a 1M solution of lithium hydroxide.

-

Add aminoacylase from Aspergillus oryzae (50 mg).

-

Incubate the mixture at 37°C for 48 hours, maintaining the pH at 7.5 by the periodic addition of LiOH.

-

After the reaction is complete (as monitored by TLC), acidify the solution to pH 5 with acetic acid to precipitate the unreacted (R)-N-acetyl-3-(p-bromophenyl)-β-alanine.

-

Filter the precipitate and wash with cold water. The filtrate contains the (S)-amino acid.

-

-

Deprotection:

-

Suspend the collected (R)-N-acetyl-3-(p-bromophenyl)-β-alanine in 6M hydrochloric acid (100 mL).

-

Reflux the mixture for 6 hours.

-

Cool the solution and neutralize with a saturated sodium bicarbonate solution to precipitate the final product.

-

Filter, wash with cold water, and dry under vacuum.

-

Quantitative Data: Enzymatic Resolution

| Step | Reactant | Product | Yield (%) | Enantiomeric Purity (%) |

| Racemic Synthesis | p-Bromocinnamic Acid | Racemic N-Acetyl-3-(p-bromophenyl)-β-alanine | 75 | N/A |

| Enzymatic Resolution | Racemic N-acetylated product | (R)-N-acetyl-3-(p-bromophenyl)-β-alanine | 45 (90% of theoretical max) | >99 ee |

| Deprotection | (R)-N-acetylated product | (R)-3-(p-Bromophenyl)-β-alanine | 93 | >99 ee |

| Overall | p-Bromocinnamic Acid | (R)-3-(p-Bromophenyl)-β-alanine | 31.4 | >99 ee |

Comparison of Synthetic Routes

| Feature | Asymmetric Hydrogenation | Enzymatic Resolution |

| Overall Yield | High (~76%) | Moderate (~31%) |

| Stereoselectivity | Excellent (>99% ee) | Excellent (>99% ee) |

| Reagents | Requires expensive chiral phosphine ligands and Rhodium. | Requires a commercially available enzyme. |

| Process Complexity | Involves high-pressure hydrogenation. | Involves careful pH control and separation of products. |

| Atom Economy | Higher | Lower, as one enantiomer is typically discarded or recycled. |

| Scalability | Readily scalable. | Can be challenging to scale up due to enzyme costs and stability. |

Conclusion

Both rhodium-catalyzed asymmetric hydrogenation and enzymatic resolution are effective methods for the synthesis of enantiomerically pure (R)-3-(p-Bromophenyl)-β-alanine. The choice of synthetic route will depend on factors such as cost, available equipment, and desired scale of production. For large-scale manufacturing, the higher overall yield and atom economy of the asymmetric hydrogenation route may be advantageous, despite the initial cost of the catalyst. For smaller-scale laboratory synthesis, enzymatic resolution offers a viable alternative that avoids the use of high-pressure equipment and heavy metals. Further optimization of each route may lead to improved yields and process efficiency.

The Strategic Role of the p-Bromophenyl Group in Amino Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and peptide science, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, derivatives containing the p-bromophenyl group have emerged as exceptionally versatile tools. This technical guide provides a comprehensive overview of the role of the p-bromophenyl moiety in amino acid derivatives, detailing its impact on synthetic versatility, biological activity, and its application in drug design. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key concepts and pathways.

The Synthetic Versatility of p-Bromophenylalanine

The primary advantage of incorporating a p-bromophenyl group, typically as p-bromophenylalanine, into a peptide or small molecule lies in its synthetic tractability. The bromine atom serves as a versatile functional handle for a variety of powerful post-synthetic modifications.

Solid-Phase Peptide Synthesis (SPPS)

p-Bromophenylalanine, usually in its Fmoc-protected form (Fmoc-L-4-bromophenylalanine), can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. Its steric and electronic properties are similar enough to phenylalanine to not significantly impede standard coupling reactions.

Post-Synthesis Modification via Cross-Coupling Reactions

The true synthetic power of the p-bromophenyl group is realized after its incorporation into a peptide or molecule. The carbon-bromine bond is amenable to a range of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Stille Coupling: Reaction with organostannanes.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

This chemical versatility allows for the creation of large and diverse libraries of compounds from a single parent molecule containing a p-bromophenylalanine residue. This approach is highly valuable for structure-activity relationship (SAR) studies, enabling the systematic exploration of chemical space to optimize biological activity.[1]

Impact on Biological Activity and Structure-Activity Relationships

The incorporation of a p-bromophenyl group can significantly influence the biological properties of a molecule by altering its size, lipophilicity, and electronic character. These modifications can lead to enhanced binding affinity, improved stability, and modulated pharmacological profiles.

The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in a protein's binding pocket. This can contribute to a higher binding affinity and increased potency of the molecule. Furthermore, the increased lipophilicity of the brominated ring can enhance membrane permeability and influence the pharmacokinetic properties of a drug candidate.

Quantitative Data Presentation

The following tables summarize representative data illustrating the impact of the p-bromophenyl group on the biological activity of various compounds.

Table 1: Comparative Receptor Binding Affinity

| Peptide | Target Receptor | Binding Affinity (Kd, nM) |

| Peptide P (Control) | Receptor X | 150 |

| Peptide P-Br (p-bromo-Phe) | Receptor X | 50 |

| Peptide P-NH2 (p-amino-Phe) | Receptor X | 200 |

| This is a representative table based on the principle that the p-bromophenyl group can enhance binding affinity through favorable interactions.[2] |

Table 2: Comparative Enzyme Inhibition

| Peptide | Target Enzyme | IC50 (µM) |

| Peptide P (Control) | Enzyme Y | 75 |

| Peptide P-Br (p-bromo-Phe) | Enzyme Y | 90 |

| Peptide P-NH2 (p-amino-Phe) | Enzyme Y | 25 |

| This is a representative table illustrating how different substitutions can modulate enzyme inhibitory activity.[2] |

Table 3: Comparative Antimicrobial Activity of Nisin Analogs

| Peptide | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

| Nisin (Control) | S. aureus | 64 |

| Nisin-Br (5-bromo-Trp) | S. aureus | 32 |

| This table shows a two-fold increase in activity against S. aureus upon incorporation of a bromo-tryptophan, an analog of p-bromophenylalanine.[3] |

Case Study: Macitentan - A Dual Endothelin Receptor Antagonist

A prominent example of a drug utilizing a p-bromophenyl group is Macitentan (Opsumit®), an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH). The structure of Macitentan features a pyrimidine core with both a p-bromophenyl and a bromopyrimidinyl group.

Mechanism of Action

Endothelin-1 (ET-1) is a potent vasoconstrictor that exerts its effects by binding to two receptor subtypes, ETA and ETB, on smooth muscle and endothelial cells. In PAH, elevated levels of ET-1 lead to vasoconstriction, cell proliferation, fibrosis, and inflammation. Macitentan acts as a competitive antagonist at both ETA and ETB receptors, preventing the binding of ET-1 and thereby inhibiting its pathological effects. This dual antagonism leads to vasodilation and a reduction in the proliferative signaling that contributes to the progression of PAH.

Application in Kinase Inhibition

The p-bromophenyl group is also a valuable pharmacophore in the design of protein kinase inhibitors. The bromine atom can form halogen bonds with the kinase hinge region or other key residues in the ATP-binding pocket, contributing to enhanced potency and selectivity. Structure-activity relationship studies of kinase inhibitors often explore halogen substitutions on phenyl rings to optimize binding interactions.

Table 4: Representative IC50 Values for Kinase Inhibitors

| Inhibitor | Target Kinase | IC50 (nM) |

| Axitinib | VEGFR2 | 0.2 |

| Pazopanib | VEGFR2 | 30 |

| Spautin-1 analog (with 4'-bromo) | NEK4 | ~1000 |

| This table provides examples of kinase inhibitors, including an analog where a bromophenyl group contributes to activity. |

Experimental Protocols

Protocol 1: Incorporation of Fmoc-L-4-Bromophenylalanine into a Peptide using SPPS

Objective: To synthesize a peptide containing a p-bromophenylalanine residue.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-L-4-bromophenylalanine

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (for Fmoc-L-4-bromophenylalanine): a. In a separate vial, dissolve 3 equivalents of Fmoc-L-4-bromophenylalanine and 3 equivalents of HOBt in DMF. b. Add 3 equivalents of HBTU to the amino acid solution. c. Add 6 equivalents of DIEA to activate the amino acid. d. Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. e. Monitor the coupling reaction using a Kaiser test.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase HPLC.

Protocol 2: Radioligand Binding Assay for Endothelin Receptors

Objective: To determine the binding affinity (Ki) of a compound (e.g., a Macitentan analog) for ETA or ETB receptors.

Materials:

-

Cell membranes prepared from cells expressing human ETA or ETB receptors.

-

Radioligand: [125I]ET-1.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Test compound (e.g., Macitentan analog containing a p-bromophenyl group).

-

Non-specific binding control: 1 µM unlabeled ET-1.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by ultracentrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 25 µL assay buffer, 25 µL [125I]ET-1, and 150 µL membrane preparation.

-

Non-specific Binding (NSB): 25 µL of 1 µM unlabeled ET-1, 25 µL [125I]ET-1, and 150 µL membrane preparation.

-

Competitive Binding: 25 µL of varying concentrations of the test compound, 25 µL [125I]ET-1, and 150 µL membrane preparation.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - NSB.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The p-bromophenyl group is a powerful and versatile component in the design and synthesis of novel amino acid derivatives for research and drug development. Its utility as a synthetic handle for creating diverse chemical libraries, coupled with its ability to enhance biological activity through favorable interactions within target proteins, makes it an invaluable tool for medicinal chemists. The successful application of this moiety in drugs like Macitentan underscores its importance. A thorough understanding of its properties and the experimental methodologies for its incorporation and evaluation, as outlined in this guide, is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

Unnatural β-Amino Acid Derivatives: A Technical Guide for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications of Unnatural β-Amino Acid Derivatives in Medicinal Chemistry.

Unnatural β-amino acid derivatives have emerged as a pivotal class of molecules in modern medicinal chemistry. Their unique structural properties, particularly the presence of an additional carbon in their backbone compared to their α-amino acid counterparts, confer significant advantages in drug design and development. This guide provides a comprehensive overview of their synthesis, key applications as enzyme inhibitors and receptor modulators, and detailed experimental protocols for their evaluation.

Core Concepts and Applications

Unnatural β-amino acids are valuable building blocks for creating peptidomimetics with enhanced pharmacological profiles. Their incorporation into peptide sequences can lead to increased metabolic stability, improved potency, and the ability to form stable secondary structures.[1][2] These characteristics make them ideal for targeting a wide range of biological entities, from enzymes to G protein-coupled receptors (GPCRs).[3]

One of the most significant advantages of β-amino acid-containing peptides is their resistance to proteolytic degradation.[2] This increased stability in biological systems translates to a longer half-life and improved bioavailability, overcoming a major hurdle in the development of peptide-based therapeutics.[4]

Quantitative Bioactivity Data

The following tables summarize key quantitative data for the bioactivity of selected unnatural β-amino acid derivatives, providing a clear comparison of their efficacy.

Table 1: Inhibition of Bcl-xL/Bak Interaction by α,β-Peptides

| Compound | Sequence | Ki (nM) |

| 8 | α,β-peptide | >1000 |

| 9 | (βα)₅α₅ chimera | 1.9 |

| 10 | α₈(αβ)₄ chimera | Inactive |

Data sourced from a study on α,β-peptides as inhibitors of the Bcl-xL/Bak protein-protein interaction.[3]

Table 2: Anti-proliferative Activity of Anginex and its β³-Amino Acid Analogues

| Compound | Sequence | IC₅₀ (µM) |

| Anginex (21) | A-A-V-V-L-L-P-V-V-L-L-A-A-P | 10 |

| Analogue 22 | A-A-V-V-L-L-P-(β³-V)-V-L-L-A-A-P | 15 |

| Analogue 23 | A-A-V-(β³-V)-L-L-P-V-V-L-L-A-A-P | 20 |

| Analogue 24 | A-A-(β³-V)-V-L-L-P-V-V-L-L-A-A-P | 30 |

IC₅₀ values represent the inhibition of proliferation of the bEND.3 mouse microvascular endothelial cell line.[5]

Table 3: Binding Affinities of a Somatostatin Analogue Containing a β-Amino Acid

| Receptor Subtype | Ki (nM) |

| hsst1 | >1000 |

| hsst2 | 0.01 |

| hsst3 | >1000 |

| hsst4 | >1000 |

| hsst5 | >1000 |

Binding affinities of a peptidomimetic somatostatin analogue for human somatostatin receptors (hsst).[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the role of unnatural β-amino acid derivatives. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Caption: SSTR2 Signaling Pathway.

Caption: SPPS Workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Solid-Phase Peptide Synthesis (SPPS) of a β-Amino Acid Containing Peptide

This protocol describes the manual synthesis of a peptide incorporating a β-amino acid using Fmoc/tBu chemistry.

Materials:

-

2-chlorotrityl chloride resin

-

Fmoc-protected α-amino acids

-

Fmoc-protected β-amino acid

-

Boc-protected N-terminal amino acid (if applicable)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

Methanol

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Solid-phase synthesis vessel

Procedure:

-

Resin Preparation: Swell the 2-chlorotrityl chloride resin in DCM in a solid-phase synthesis vessel for 30 minutes.

-

First Amino Acid Coupling:

-

Dissolve Fmoc-Cys(Trt)-OH (or the desired C-terminal amino acid) in DCM.

-

Add DIPEA to the amino acid solution.

-

Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

-

Cap any remaining reactive sites on the resin by adding methanol and agitating for 30 minutes.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Peptide Chain Elongation (for each subsequent amino acid, including the β-amino acid):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF (5x).

-

Coupling:

-

Pre-activate the next Fmoc-protected amino acid (α or β) by dissolving it in DMF with DIC and HOBt for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

-

Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Fmoc deprotection as described in step 3a.

-

Wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.[7]

Fluorescence Polarization Assay for Bcl-xL Binding Affinity

This protocol details a competitive fluorescence polarization assay to determine the binding affinity (Ki) of a β-amino acid-containing peptide to the Bcl-xL protein.

Materials:

-

Purified recombinant human Bcl-xL protein

-

Fluorescein-labeled Bak BH3 domain peptide (e.g., 5'-FAM-GQVGRQLAIIGDDINR)

-

Unlabeled β-amino acid-containing test peptide

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68

-

Black, low-volume 384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescein-labeled Bak peptide in the assay buffer.

-

Prepare serial dilutions of the unlabeled test peptide in the assay buffer.

-

Prepare a solution of Bcl-xL protein in the assay buffer.

-

-

Assay Setup:

-

To each well of the microplate, add:

-

A fixed concentration of Bcl-xL protein (e.g., 100 nM).

-

A fixed concentration of the fluorescein-labeled Bak peptide (e.g., 1 nM).

-

Varying concentrations of the unlabeled test peptide.

-

-

Include control wells:

-

"Free peptide" control: Fluorescein-labeled Bak peptide only.

-

"Bound peptide" control: Fluorescein-labeled Bak peptide and Bcl-xL protein (no test peptide).

-

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 535 nm emission).

-

-

Data Analysis:

-

The data is typically plotted as fluorescence polarization (in milli-polarization units, mP) versus the logarithm of the competitor (test peptide) concentration.

-

The IC₅₀ value (the concentration of the test peptide that displaces 50% of the bound fluorescent peptide) is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7][8]

-

Cell Proliferation (MTT) Assay for Anti-Angiogenic Activity

This protocol describes the use of an MTT assay to assess the anti-proliferative effect of β-amino acid-containing anginex analogues on bEND.3 mouse microvascular endothelial cells.

Materials:

-

bEND.3 mouse microvascular endothelial cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compounds (anginex and its β-amino acid analogues)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture bEND.3 cells in complete growth medium.

-

Trypsinize the cells and resuspend them in fresh medium.

-

Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the complete growth medium.

-

Remove the medium from the cells and replace it with the medium containing the different concentrations of the test compounds.

-

Include control wells with medium only (no cells) and cells with medium containing no test compound.

-

Incubate the plate for 48 hours.

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plate to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "medium only" wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[8][9][10]

-

Radioligand Binding Assay for Somatostatin Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a β-amino acid-containing somatostatin analogue for the somatostatin receptor subtype 2 (SSTR2).

Materials:

-

Cell membranes expressing human SSTR2

-

Radiolabeled somatostatin analogue (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14)

-

Unlabeled β-amino acid-containing somatostatin analogue (test compound)

-

Binding buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA

-

Wash buffer: 50 mM HEPES (pH 7.4)

-

96-well filter plates with glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, combine in each well:

-

A fixed amount of cell membranes expressing SSTR2.

-

A fixed concentration of the radiolabeled somatostatin analogue.

-

Varying concentrations of the unlabeled test compound.

-

-

Include control wells for:

-

Total binding (radioligand and membranes, no competitor).

-

Non-specific binding (radioligand, membranes, and a high concentration of unlabeled native somatostatin).

-

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.[3][11]

-

Conclusion

Unnatural β-amino acid derivatives represent a versatile and powerful tool in the medicinal chemist's arsenal. Their ability to enhance the stability and potency of peptide-based drugs, coupled with their diverse range of biological activities, ensures their continued importance in the discovery and development of novel therapeutics. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this exciting class of molecules.

References

- 1. An in vivo model for testing somatostatin suppression of growth hormone release in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Somatostatin and Somatostatin Receptors in Tumour Biology [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchhub.com [researchhub.com]

- 9. atcc.org [atcc.org]

- 10. academic.oup.com [academic.oup.com]

- 11. repub.eur.nl [repub.eur.nl]

Spectroscopic and Chiroptical Characterization of (R)-3-(p-Bromophenyl)-beta-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chiroptical properties of (R)-3-(p-Bromophenyl)-beta-alanine, a chiral non-proteinogenic amino acid. This compound and its derivatives are of interest in medicinal chemistry and drug development due to their potential role as building blocks for peptidomimetics and other biologically active molecules. This document summarizes key spectroscopic data, outlines experimental protocols for their acquisition, and presents a logical workflow for the analytical characterization of this compound.

Chemical Structure and Properties

This compound is a derivative of beta-alanine featuring a p-bromophenyl substituent at the stereogenic center on the β-carbon.

| Property | Value |

| IUPAC Name | (3R)-3-amino-3-(4-bromophenyl)propanoic acid |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| CAS Number | 479074-63-0 |

| Appearance | White to off-white solid |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while mass spectrometry data is available, detailed, experimentally verified NMR and IR data for this specific enantiomer are not widely published. Therefore, the NMR and IR data presented below are based on expected values derived from structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | Doublet | 2H | Aromatic H (ortho to Br) |

| ~7.25 | Doublet | 2H | Aromatic H (meta to Br) |

| ~4.40 | Triplet | 1H | CH-NH₂ |

| ~2.80 | Doublet of doublets | 2H | CH₂-COOH |

| (variable) | Broad singlet | 2H | NH₂ |

| (variable) | Broad singlet | 1H | COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~140 | Aromatic C-Br |

| ~132 | Aromatic CH (ortho to Br) |

| ~129 | Aromatic CH (meta to Br) |

| ~122 | Aromatic C-C(H)N |

| ~50 | CH-NH₂ |

| ~40 | CH₂-COOH |

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3000 | Strong, Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |

| 3080-3010 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1485 | Medium-Strong | Aromatic C=C stretch |

| ~1580 | Medium | N-H bend (Amine) |

| ~1070 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 244/246 | [M+H]⁺ (Molecular ion peak with isotopic pattern for Bromine) |

| 184/186 | [M-COOH-NH₂]⁺ (Loss of carboxyl and amino groups) |

Chiroptical Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation available.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment or KBr pellet.

-

Ratio the sample spectrum against the background to obtain the absorbance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Observe the molecular ion peak and characteristic fragment ions.

-

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for spectroscopic analysis and a conceptual pathway for the synthesis of the target molecule.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Caption: A conceptual synthetic pathway for obtaining this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While complete, experimentally verified spectral data for this specific enantiomer remains to be consolidated in the public domain, the provided information, based on sound spectroscopic principles and data from related compounds, serves as a valuable resource for researchers. The detailed protocols and workflows offer a practical guide for the characterization of this and similar chiral beta-amino acids, which are important precursors in the development of novel therapeutic agents. Further research is warranted to publish a complete and verified set of spectroscopic data for this compound.

Solubility of (r)-3-(p-Bromophenyl)-beta-alanine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (r)-3-(p-Bromophenyl)-beta-alanine in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on the foundational principles governing the solubility of related β-amino acids, outlines standard experimental protocols for solubility determination, and presents a framework for data presentation and interpretation.

Introduction to this compound and its Solubility

This compound is a derivative of β-alanine, a naturally occurring beta-amino acid. The presence of a p-bromophenyl group significantly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial in various stages of drug development, from synthesis and purification to formulation and bioavailability studies.

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For pharmaceutical applications, solubility in both aqueous and organic solvents is a critical parameter. Organic solvents are often employed in synthesis, crystallization, and the preparation of stock solutions for in vitro and in vivo studies.

General Principles of Solubility for Substituted β-Amino Acids

The solubility of β-amino acid derivatives like this compound is governed by a combination of factors:

-

Zwitterionic Nature: Like other amino acids, β-alanine exists as a zwitterion at its isoelectric point, possessing both a positive and a negative charge. This contributes to its high solubility in polar solvents like water. However, the large, nonpolar p-bromophenyl group in this compound significantly increases its hydrophobicity, thereby reducing its aqueous solubility and increasing its solubility in organic solvents.

-

Solvent Polarity: The principle of "like dissolves like" is paramount. Nonpolar or moderately polar organic solvents are generally better at solvating the hydrophobic p-bromophenyl group.

-

Hydrogen Bonding: The amino and carboxylic acid groups can participate in hydrogen bonding with protic solvents.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by solute-solvent interactions for dissolution to occur.

Generally, amino acids are more soluble in water and less soluble in non-polar organic solvents.[1] However, the introduction of a bulky hydrophobic group like p-bromophenyl can alter this behavior. For instance, Boc-beta-alanine, another derivative, is soluble in organic solvents such as anhydrous dichloromethane, chloroform, and ethyl acetate, but insoluble in water.[2]

Experimental Protocols for Solubility Determination

Standard methodologies are employed to experimentally determine the solubility of pharmaceutical compounds. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Data Presentation